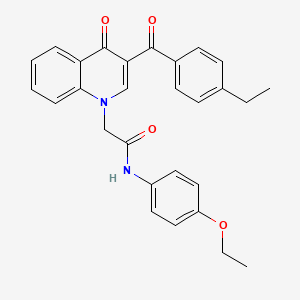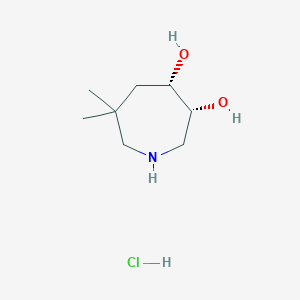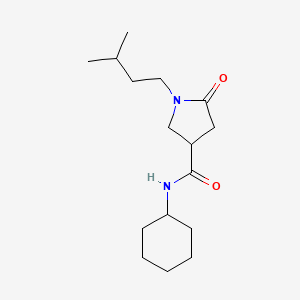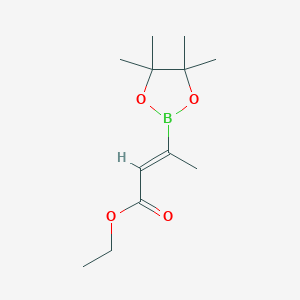![molecular formula C28H23N3O3S B2914564 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922703-28-4](/img/structure/B2914564.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been synthesized and studied for its potential antibacterial activity . It is a hybrid antimicrobial that combines the effect of two or more agents .
Synthesis Analysis
The compound was synthesized as described in the referenced paper . The yield was 58%, and the 1H NMR and 13C NMR signals of the corresponding protons and carbon atoms were verified based on their chemical shifts, multiplicities, and coupling constants .Molecular Structure Analysis
The molecular structure of the compound was analyzed using NMR spectroscopy . The compound’s structure was confirmed by comparing the observed NMR signals with the expected signals based on the compound’s structure .Chemical Reactions Analysis
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using NMR spectroscopy . The NMR signals of the corresponding protons and carbon atoms were verified based on their chemical shifts, multiplicities, and coupling constants .作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity, potentially through the formation of a complex with cell-penetrating peptides . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It’s worth noting that thiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a key biochemical pathway involved in inflammation .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
実験室実験の利点と制限
One of the main advantages of using N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity towards certain enzymes and receptors. This allows for more targeted and precise experiments. However, one limitation is that the compound may not be effective in all cell types or disease models, and further research is needed to determine its full potential.
将来の方向性
There are several future directions for research on N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and administration route for these applications. Another future direction is the development of new analogs of the compound with improved efficacy and specificity towards certain enzymes and receptors. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes.
合成法
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 6-ethoxybenzo[d]thiazole-2-amine with 2-bromo-N-(pyridin-3-ylmethyl)benzamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to Suzuki coupling with 2-phenoxyboronic acid to obtain the final product.
科学的研究の応用
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been found to have potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-22-14-15-24-26(17-22)35-28(30-24)31(19-20-9-8-16-29-18-20)27(32)23-12-6-7-13-25(23)34-21-10-4-3-5-11-21/h3-18H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJTEMWMAUUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2914489.png)
![1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2914490.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2914492.png)




![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2914502.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)